molecular formula C13H19Cl2N3O B2916583 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride CAS No. 1431964-51-0

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride

Cat. No.: B2916583
CAS No.: 1431964-51-0
M. Wt: 304.22
InChI Key: NAXGKJYTFBXIHP-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, which is connected to an aniline moiety through a methoxy linker. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced onto the pyrazole ring through alkylation reactions using ethyl halides and methyl halides, respectively.

    Methoxylation: The pyrazole derivative is then reacted with an appropriate methoxy-containing reagent to introduce the methoxy group.

    Coupling with Aniline: The methoxy-substituted pyrazole is coupled with aniline through a nucleophilic aromatic substitution reaction.

    Formation of the Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and aniline moieties.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1-Methyl-3-ethyl-1H-pyrazol-4-yl)methoxy]aniline
  • **2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]benzene
  • **2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]phenol

Uniqueness

2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-16-8-11(10(2)15-16)9-17-13-7-5-4-6-12(13)14;;/h4-8H,3,9,14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXGKJYTFBXIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)COC2=CC=CC=C2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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